
Isopropyl 3-oxocyclobutanecarboxylate
Vue d'ensemble
Description
Isopropyl 3-oxocyclobutanecarboxylate is a chemical compound with the molecular formula C8H12O3 . It has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da . It is also known by other names such as 1-Methylethyl 3-oxocyclobutanecarboxylate and Isopropyl 3-oxocyclobutane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure is complex, with a cyclobutane ring (a four-membered carbon ring) at its core .Physical And Chemical Properties Analysis
This compound has a flash point of 87.6±25.4 °C . Its index of refraction is 1.472, and it has a molar refractivity of 38.8±0.3 cm³ . It has 3 hydrogen bond acceptors and no hydrogen bond donors .Applications De Recherche Scientifique
Synthesis Processes and Methods
Improved Synthesis Techniques : Isopropyl 3-oxocyclobutanecarboxylate has been synthesized through various methods. Huang Bin and Zhang Zheng-lin (2010) highlighted an improved synthesis method from methanol, acetone, and bromine, offering advantages like ease of operation and low cost, suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Synthesis for Pharmaceutical Intermediates : T. N. Wade, Francois Gaymard, and R. Guedj (1979) demonstrated the synthesis of the isopropyl ester of 3-fluorophenylalanine from isopropyl 2-Phenyl 3-aziridinecarboxylate, indicating its potential use in pharmaceutical applications (Wade, Gaymard, & Guedj, 1979).
Polymerization and Material Science
Free Radical Polymerization : Research by X. Drujon, G. Riess, H. K. Hall, and A. Padías (1993) explored the polymerization of isopropyl 1-bicyclobutanecarboxylate monomers. They found that these monomers behave similarly to their vinyl counterparts, potentially useful in creating materials with specific properties like optical clarity and thermal stability (Drujon, Riess, Hall, & Padías, 1993).
Bioengineering Applications : The work of M. Cooperstein and H. Canavan (2010) on poly(N-isopropyl acrylamide) showcases the application of derivatives of this compound in bioengineering, particularly for the nondestructive release of biological cells and proteins (Cooperstein & Canavan, 2010).
Chemical Research and Analysis
Isoindolinone Formation : A study by Satoshi Adachi, Masao Onozuka, Y. Yoshida, M. Ide, Y. Saikawa, and M. Nakata (2014) discussed the Bischler-Napieralski-type cyclization of isopropyl carbamates to form isoindolinones, a reaction of interest in organic chemistry and synthetic methodologies (Adachi et al., 2014).
Photocatalysis Research : M. A. Ischay, M. Anzovino, Juana Du, and T. Yoon (2008) reported that Ru(bipy)3Cl2 can serve as a visible light photocatalyst for enone cycloadditions, with potential implications for research into new photocatalytic processes involving isopropyl derivatives (Ischay, Anzovino, Du, & Yoon, 2008).
Safety and Hazards
This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling this compound . In case of accidental release, the area should be ventilated, and the substance should be collected and disposed of in suitable and closed containers .
Propriétés
IUPAC Name |
propan-2-yl 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5(2)11-8(10)6-3-7(9)4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFKKFJNWCNMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130111-95-4 | |
| Record name | Propan-2-yl-oxocyclobutane carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ((2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-yl)carbamate](/img/structure/B1512650.png)
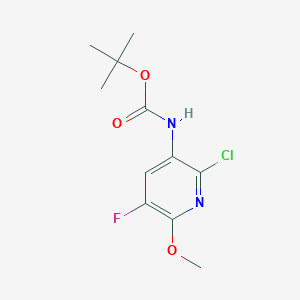
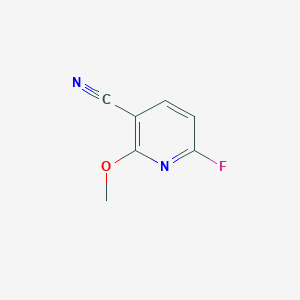
![2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B1512655.png)
![4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1512656.png)
![(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide](/img/structure/B1512657.png)
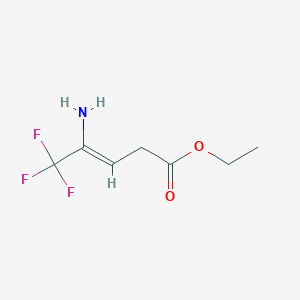
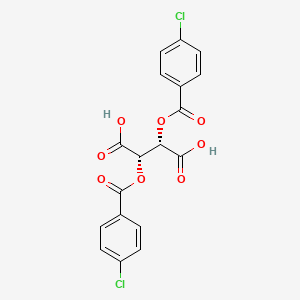
![3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(2-(2,2-difluoroethylamino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide](/img/structure/B1512663.png)

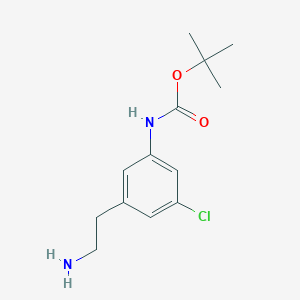
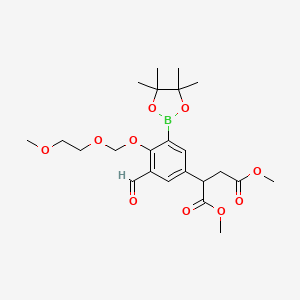
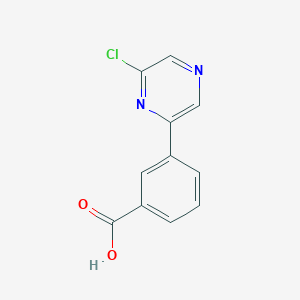
![3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1512676.png)